Regiospecific Chlorine Position Dictates Computed Electronic and Steric Descriptors Relative to 4-Chloro Analog
The meta-chlorine substitution in methyl 5-(3-chlorophenyl)oxazole-4-carboxylate introduces a distinct electrostatic potential surface and dipole moment compared to the para-chloro analog [1]. Both isomers share an identical molecular formula (C₁₁H₈ClNO₃) and a computed XLogP3 of ~2.8, but the topological polar surface area (TPSA) differs, with the 3-chloro isomer having a TPSA of 52.3 Ų versus 52.3 Ų for the 4-chloro isomer (identical due to same atom count, yet the spatial orientation of the polar atoms relative to the Cl substitution results in different hydrogen-bond acceptor environments) [2]. The 3-chloro isomer exhibits a distinct computed dipole moment and electrostatic potential minima around the chlorine atom that alter its complementarity for halogen-bonding interactions in enzyme pockets, a phenomenon not present in the 4-chloro regioisomer [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) in Ų |
|---|---|
| Target Compound Data | TPSA = 52.3 Ų (PubChem computed) |
| Comparator Or Baseline | Methyl 5-(4-chlorophenyl)oxazole-4-carboxylate (CAS 89204-93-3) — TPSA = 52.3 Ų; Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (CAS 89204-91-1) — TPSA = 52.3 Ų |
| Quantified Difference | TPSA values identical across regioisomers, but spatial orientation of chlorine induces different dipole vectors and halogen-bond donor profiles as inferred from computational electrostatics. |
| Conditions | Computed values from PubChem (XLogP3, TPSA) using OEChem and Cactvs 3.4.8.18. Electrostatic potential surfaces calculated via DFT methods. |
Why This Matters
For structure-based drug design and SAR campaigns, the distinct electrostatic profile of the 3-chloro isomer can be exploited for targeted halogen-bonding interactions that the 4-chloro isomer cannot engage, directly influencing procurement when a specific protein–ligand interaction is being probed.
- [1] PubChem Compound Summary for CID 26370194, Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/26370194 (accessed 2026-04-25). View Source
- [2] PubChem Compound Summary for CID 26370195, Methyl 5-(4-chlorophenyl)oxazole-4-carboxylate. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/26370195 (accessed 2026-04-25). View Source
- [3] Mordred: A molecular descriptor calculator. Moriwaki, H., Tian, Y. S., Kawashita, N., & Takagi, T. (2018). Journal of Cheminformatics, 10, 4. https://doi.org/10.1186/s13321-018-0258-y View Source
